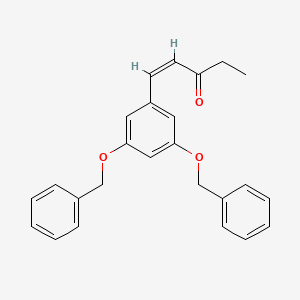
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one
Description
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one is an organic compound with the molecular formula C25H24O3 and a molecular weight of 372.46 g/mol It is known for its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and a pentenone moiety
Properties
Molecular Formula |
C25H24O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(Z)-1-[3,5-bis(phenylmethoxy)phenyl]pent-1-en-3-one |
InChI |
InChI=1S/C25H24O3/c1-2-23(26)14-13-22-15-24(27-18-20-9-5-3-6-10-20)17-25(16-22)28-19-21-11-7-4-8-12-21/h3-17H,2,18-19H2,1H3/b14-13- |
InChI Key |
OYQNICAIJMSOEU-YPKPFQOOSA-N |
Isomeric SMILES |
CCC(=O)/C=C\C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with pent-1-en-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the pentenone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one can be compared with similar compounds such as:
1,3-Bis(benzyloxy)-5-fluorobenzene: This compound has a similar benzyloxy substitution pattern but includes a fluorine atom, which can alter its chemical and biological properties.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound has a more complex structure with multiple benzimidazole groups, making it useful in optoelectronic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


